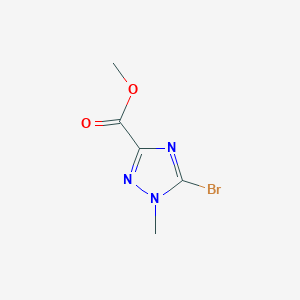

methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAELOVNAGOMSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Section 1: Introduction & Molecular Overview

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemical research, and materials science. Its strategic arrangement of a reactive bromine atom, a modifiable ester group, and a stable N-methylated triazole core makes it a versatile synthetic intermediate.[1][2] The 1,2,4-triazole scaffold is a well-established pharmacophore known to impart favorable pharmacokinetic properties in drug candidates, and this particular derivative offers multiple handles for molecular elaboration.[2]

The presence of the N-methyl group at the 1-position is of critical importance; it locks the molecule into a single, stable tautomeric form. This structural rigidity simplifies its reactivity profile compared to its 1H-unsubstituted counterparts, making it a more predictable and reliable building block in complex, multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, grounded in established chemical principles and supported by data from closely related analogues.

Molecular Structure and Identifiers:

-

IUPAC Name: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

-

Molecular Formula: C₅H₆BrN₃O₂

-

Molecular Weight: 220.02 g/mol

Caption: 2D Structure of the title compound.

Section 2: Physicochemical Properties

Experimental data for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not extensively published. However, we can extrapolate key properties from its unmethylated analogue and computational predictions. These values provide a reliable baseline for experimental design.

| Property | Predicted/Estimated Value | Unit | Source/Basis |

| Appearance | White to light yellow solid | - | Based on analogue[3] |

| Boiling Point | ~352 | °C | Predicted for analogue (CAS 704911-47-7)[3][4] |

| Density | ~1.9 | g/cm³ | Predicted for analogue (CAS 704911-47-7)[3][4] |

| pKa | ~5.6 | - | Predicted for analogue (CAS 704911-47-7)[3] |

| Storage Temperature | 2-8 | °C | Recommended for analogue[3] |

| Topological Polar Surface Area (TPSA) | 67.9 | Ų | Calculated for analogue[4] |

| XLogP3 | ~0.8 | - | Calculated for analogue[5] |

Section 3: Synthesis and Spectroscopic Elucidation

Caption: Proposed synthetic workflow for the title compound.

Representative Synthetic Protocol

This protocol is a representative, hypothetical procedure designed to be self-validating through in-process controls and characterization.

Step 1: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) and anhydrous acetone or DMF (10 mL/g).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (or 50-60 °C for DMF) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of the starting material.

-

Workup: After cooling, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of N1 and N2 methylated isomers.

-

Purification: Separate the isomers using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Causality & Expertise: Using a slight excess of the methylating agent ensures complete conversion of the starting material. K₂CO₃ is a suitable base that is easily removed by filtration. The choice of solvent depends on the desired reaction temperature and solubility. Chromatographic separation is essential as the two isomers will have different polarities and subsequent reactivity.

Step 2: Bromination of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

-

Setup: In a flask protected from light, dissolve the purified N1-isomer (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction should be monitored by TLC or GC-MS.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound.

-

Causality & Expertise: NBS is a safe and effective source of electrophilic bromine for aromatic systems. Running the reaction at a low initial temperature helps control potential exotherms and improves selectivity. The workup procedure is standard for removing unreacted bromine and inorganic byproducts.

Spectroscopic Elucidation (Predicted)

-

¹H NMR: The spectrum is expected to be simple. Key signals would include two singlets in the range of 3.8-4.2 ppm, corresponding to the N-CH₃ and O-CH₃ protons, respectively. The absence of any other signals in the aromatic region confirms the full substitution of the triazole ring.

-

¹³C NMR: Expected signals include the carbonyl carbon (~160 ppm), the C3 and C5 carbons of the triazole ring (with the C5-Br signal being significantly influenced by the bromine atom), and the two distinct methyl carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.

Section 4: Chemical Reactivity & Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its functional groups. The C5-bromo atom is primed for substitution and coupling reactions, while the C3-ester allows for modifications to the carboxyl group.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The electron-withdrawing character of the 1,2,4-triazole ring significantly activates the C5 position towards nucleophilic attack, facilitating the displacement of the bromide ion.[1] This pathway is fundamental for introducing a wide array of functionalities.

Caption: General scheme for SNAr at the C5-position.

Applicable Nucleophiles:

-

Alkoxides (R-O⁻)

-

Thiolates (R-S⁻)

-

Amines (R-NH₂)

-

Azides (N₃⁻)

Representative Protocol: Synthesis of a 5-Phenoxy Derivative

-

Setup: In an oven-dried vial, combine methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq), phenol (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent: Add anhydrous THF or DMF (0.1 M concentration).

-

Reaction: Seal the vial and heat the mixture to 40-80 °C for 4-12 hours, monitoring by LC-MS.[6]

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via column chromatography.

-

Causality & Expertise: Cesium carbonate is an effective base for deprotonating phenols and is often superior in SNAr reactions.[6] The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. THF is a good general-purpose solvent for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method is one of the most powerful tools for constructing C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Setup: In a microwave vial or Schlenk tube, combine methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[8]

-

Catalyst: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).[8]

-

Solvent: Add a degassed solvent mixture, typically dimethoxyethane (DME) and water (e.g., 4:1 ratio).

-

Reaction: Seal the vessel and heat to 80-100 °C (conventional heating or microwave irradiation) for 1-4 hours until the starting material is consumed (monitored by LC-MS).[9]

-

Workup: Cool the reaction, dilute with ethyl acetate, and pass through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purification: Purify by column chromatography on silica gel.

-

Causality & Expertise: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling and must often be optimized.[8] Pd(dppf)Cl₂ is a robust and versatile catalyst for many heteroaromatic couplings. The aqueous base is essential for the transmetalation step of the catalytic cycle.[10] Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Transformations of the Ester Moiety

The methyl ester at the C3 position provides a secondary site for chemical modification.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in a water/methanol mixture), followed by acidic workup.[11] The resulting carboxylic acid can then participate in further reactions, such as amide bond formation.

-

Amidation: Direct conversion of the ester to an amide can be achieved through ammonolysis or by reaction with primary/secondary amines, often at elevated temperatures.[12]

Section 5: Applications in Research & Development

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not an end-product but a valuable intermediate. Its utility lies in its ability to act as a scaffold for building more complex molecules with potential biological activity. Analogous triazole-based structures are key components in:

-

Pharmaceuticals: Development of antiviral, antifungal, and anticancer agents.[2]

-

Agrochemicals: Design of novel pesticides and herbicides with high efficacy.[2]

-

Materials Science: Synthesis of ligands for coordination chemistry and functional organic materials.

Section 6: Safety & Handling

While specific toxicity data for this compound is unavailable, data for the parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, provides guidance.

-

GHS Hazard Classification (of parent compound): Warning.[13]

-

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.

Section 7: References

-

CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents. Available at:

-

methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem. Available at: [Link]

-

Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate - MySkinRecipes. Available at: [Link]

-

Acetylation of methyl 5-amino-1H-[3][13][14]triazole-3-carboxylate - PubMed. Available at: [Link]

-

Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Available at:

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]

-

Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate(CAS# 1427475-25-9) - Angene Chemical. Available at: [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. Available at: [Link]

-

The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications - ResearchGate. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

-

Chemical Properties of 1-Phenyl-1-butanol (CAS 22144-60-1) - Cheméo. Available at: [Link]

-

Chemical Properties of Benzylcyclopentane (CAS 4410-78-0) - Cheméo. Available at: [Link]

-

Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - RSC Publishing. Available at: [Link]

-

Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

Sources

- 1. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole | 56616-96-7 | Benchchem [benchchem.com]

- 2. Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate [myskinrecipes.com]

- 3. 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester | 704911-47-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. angenesci.com [angenesci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Its derivatives have been successfully developed into a wide range of therapeutics, including antifungal, antiviral, and anticancer agents.[3] This guide focuses on a specific, functionalized derivative: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate . The strategic placement of a bromine atom and a methyl ester group on the N-methylated triazole ring makes this compound a highly versatile intermediate for the synthesis of novel, complex molecules in drug discovery programs. This document serves as a comprehensive technical resource, consolidating its synthesis, properties, and potential applications, grounded in established chemical principles and field-proven insights.

Molecular Identification and Physicochemical Properties

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a substituted triazole with the IUPAC name confirming the positions of the methyl group on the nitrogen at position 1, the bromo group at position 5, and the methyl carboxylate at position 3 of the 1H-1,2,4-triazole ring.

Structural and Chemical Data

| Identifier | Value | Source |

| IUPAC Name | methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | - |

| CAS Number | 1358573-94-0 | [4][5][6][7] |

| Molecular Formula | C₅H₆BrN₃O₂ | [8] |

| Molecular Weight | 220.03 g/mol | [4] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥97% | [8] |

| InChI | 1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | [8] |

| InChI Key | QAELOVNAGOMSBP-UHFFFAOYSA-N | [8] |

| SMILES | O=C(OC)c1nc(Br)n(C)n1 | - |

Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature and should be determined empirically.

Synthesis Protocol: A Validated Approach

The synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate has been explicitly detailed in patent literature, providing a reliable pathway for its preparation. The following protocol is an adapted summary of this validated method, offering a clear, step-by-step process for laboratory synthesis.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1,2,4-triazole

-

In a suitable reaction vessel, dissolve 1,2,4-triazole and potassium hydroxide in ethanol.

-

Slowly add chloromethane to the mixture.

-

Heat the reaction mixture to reflux and maintain until the reaction is complete (monitor by TLC or GC).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain 1-methyl-1,2,4-triazole.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole

-

Dissolve 1-methyl-1,2,4-triazole in a mixture of tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA).

-

Cool the solution (e.g., to -78 °C) and add n-butyllithium dropwise.

-

After stirring, add dibromomethane to the reaction mixture.

-

Allow the reaction to proceed to completion, then quench appropriately and perform a standard aqueous workup and extraction.

-

Purify the crude product by chromatography to yield 5-bromo-1-methyl-1H-1,2,4-triazole.

Step 3: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

-

Prepare a solution of lithium diisopropylamide (LDA) in a suitable anhydrous solvent (e.g., THF).

-

To a cooled solution (-78 °C) of 5-bromo-1-methyl-1H-1,2,4-triazole in THF, add the prepared LDA solution.

-

Bubble carbon dioxide gas through the reaction mixture.

-

After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

-

Isolate the solid product by filtration and dry to obtain 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 4: Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

-

Suspend 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq.) in methanol.

-

At a controlled temperature of 20-35 °C, slowly add thionyl chloride (1.2 eq.).

-

After the addition is complete, heat the mixture to 60 °C and maintain for approximately 5 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Add water to the residue to precipitate the solid product.

-

Filter the solid, wash with water, and dry to yield methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. The reported yield for this step is approximately 92.3%, with a purity of 98.9% by HPLC.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

A singlet corresponding to the N-methyl (N-CH₃) protons, expected in the range of 3.8-4.2 ppm.

-

A singlet for the methyl ester (O-CH₃) protons, likely appearing around 3.9-4.3 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Signals for the two methyl carbons.

-

Signals for the two triazole ring carbons, with the C-Br carbon being significantly downfield.

-

A signal for the carbonyl carbon of the ester group, typically in the 160-170 ppm region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected m/z values would be around 219 and 221.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the methyl groups.

-

Vibrations associated with the triazole ring.

-

Purity Assessment

The purity of synthesized methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice, as demonstrated in the synthetic literature.

Recommended HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of water (with a modifier like formic acid or ammonium acetate) and a polar organic solvent (acetonitrile or methanol) is recommended.

-

Detection: UV detection, likely in the range of 210-254 nm, should be effective.

-

Hyphenated Techniques: For impurity identification, hyphenated techniques such as LC-MS are invaluable, providing both retention time and mass information for unequivocal structure elucidation.[9][10]

Reactivity and Derivatization Potential

The chemical architecture of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate offers two primary sites for further chemical modification: the C5-bromo substituent and the C3-methyl ester.

Reactions at the C5-Position

The bromine atom at the C5 position is the most reactive site for derivatization. The electron-withdrawing nature of the triazole ring facilitates the displacement of the bromide, making it an excellent substrate for various cross-coupling reactions.[11]

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds.[12][13] The C5-bromo position can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce diverse substituents, which is a common strategy in the development of bioactive molecules.[14][15][16]

Caption: Suzuki-Miyaura coupling at the C5 position.

Protocol Outline for a Typical Suzuki Coupling:

-

To a reaction vessel, add methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.

-

Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Reactions at the C3-Position

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) in a water/alcohol solvent system will hydrolyze the ester to the carboxylic acid. This introduces a new functional handle for further modifications, such as amide bond formation.

-

Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in many pharmaceutical compounds.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this exact molecule is not widely published, its structural motifs strongly suggest its utility as a key building block in the synthesis of potential therapeutic agents. The broader class of substituted 1,2,4-triazoles exhibits a vast range of pharmacological activities.[17][18][19]

Potential Therapeutic Areas:

-

Antifungal Agents: The triazole core is famously present in antifungal drugs like fluconazole and itraconazole.

-

Anticancer Agents: Numerous triazole derivatives have been investigated for their antiproliferative effects.[1]

-

Antiviral Compounds: The unbrominated parent compound, methyl 1,2,4-triazole-3-carboxylate, is a key intermediate in the synthesis of the broad-spectrum antiviral drug ribavirin.[5][20]

-

Anti-inflammatory and Analgesic Agents: These activities are also reported for various triazole-containing molecules.[2]

The presence of the bromine atom allows for the systematic introduction of various substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. This makes the title compound a valuable asset for generating libraries of novel compounds for pharmacological screening.[18]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate and its precursors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures. The precursor, 5-bromo-1-methyl-1H-1,2,4-triazole, is classified as acutely toxic if swallowed (H302).[21]

References

- Benchchem. (n.d.). 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.

- abcr Gute Chemie. (n.d.). AB416127 | CAS 1358573-94-0.

- CymitQuimica. (n.d.). Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

- ChemicalBook. (n.d.). Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5.

- ChemScene. (n.d.). 5-bromo-1-methyl-1,2,4-triazole.

- ResearchGate. (2017). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- ResearchGate. (2021). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020.

- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- Citation Machine. (n.d.). Citing a Journal in APA.

- ACS Publications. (2019). Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs) | ACS Omega.

- ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c....

- ResearchGate. (n.d.). Pharmacological screening of some newly synthesized triazoles for H1 receptor antagonist activity | Request PDF.

- National Institutes of Health. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC.

- Scribbr. (n.d.). Cite a Scientific Journal Article - Citation Generator.

- MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- Purdue OWL. (n.d.). In-Text Citations: The Basics.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF.

- National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- APA Style. (n.d.). Journal article references.

- American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.

- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.

- Scribbr. (n.d.). Free Citation Generator | APA, MLA, Chicago.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Wonder. (n.d.). Products.

- Arctom. (n.d.). CAS NO. 1358573-94-0 | Methyl 5-bromo-1-methyl-1H-1,2....

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AB416127 | CAS 1358573-94-0 – abcr Gute Chemie [abcr.com]

- 5. chembk.com [chembk.com]

- 6. Products Wonder [wonder-chem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate [cymitquimica.com]

- 9. ajrconline.org [ajrconline.org]

- 10. biomedres.us [biomedres.us]

- 11. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole | 56616-96-7 | Benchchem [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. chemscene.com [chemscene.com]

methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate safety and handling

An In-depth Technical Guide to the Safety and Handling of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate was located in the available search results. The following guide is synthesized from safety data for structurally related compounds, including 1,2,4-triazole, its derivatives, and general principles of handling brominated heterocyclic compounds. Researchers and drug development professionals must consult the substance-specific SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Introduction: A Key Intermediate in Modern Drug Discovery

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] Its utility stems from its unique chemical properties, such as its dipole character, hydrogen bonding capacity, and metabolic stability.[1][2] This specific derivative, functionalized with a bromine atom and a methyl ester group, serves as a versatile building block for creating more complex molecules.[5] The bromine atom, in particular, provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of novel drug candidates, especially antiviral and antifungal agents.[5][6]

This guide provides a detailed overview of the safety and handling protocols for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, grounded in the known hazards of the 1,2,4-triazole class of compounds and best practices for laboratory safety.

Hazard Identification and Risk Profile

While a specific hazard classification for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not available, an analysis of related 1,2,4-triazole compounds allows for an inferred risk profile.

Inferred Hazard Classifications based on Analogs:

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on 1,2,4-triazole and its 3-thiol derivative.[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on Methyl 1,2,4-triazole-3-carboxylate.[9] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation. | Common classification for this class of chemicals.[7][8][9] |

| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child. | A potential hazard for 1,2,4-triazole.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Based on Methyl 1,2,4-triazole-3-carboxylate.[9] |

Toxicological Rationale: The 1,2,4-triazole core is a known pharmacophore, meaning it is designed to be biologically active.[1] Inhalation of dusts can lead to irritation of the nose, throat, and lungs.[10] Animal studies on some triazole-based fungicides have indicated potential effects on the liver and other organs at high doses.[10][11] The presence of a bromine atom can sometimes increase the toxic potential of a molecule, although this is highly dependent on the overall structure.[6] Therefore, this compound should be handled with the assumption that it is harmful if ingested, irritating to the skin, eyes, and respiratory system, and a potential reproductive toxin.

Core Principles of Safe Handling: A Self-Validating System

A robust safety protocol is a self-validating system where each step is designed to minimize exposure and mitigate risk. The following protocols are based on a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For a powdered chemical like methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, the primary risk is the inhalation of airborne particles.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[8][12] This ensures that any dust or vapors are captured and exhausted safely.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive emissions.[7][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when using engineering controls. It provides a final barrier between the researcher and the chemical.

-

Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times in the laboratory.[7][8] When there is a risk of splashing, chemical goggles should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn when handling the compound or contaminated equipment.[7][8] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[8] It is crucial to use proper glove removal technique to avoid skin contact with the outer surface of the glove.[7][8]

-

Protective Clothing: A laboratory coat must be worn and kept fastened. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[8]

Administrative Controls and Safe Work Practices

These are the procedures and policies that reduce the duration, frequency, and severity of exposure.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][8][9] Do not eat, drink, or smoke in the laboratory.[8][13]

-

Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust.[7][9][14] Use techniques such as gentle scooping rather than pouring from a height.

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

-

Training: All personnel handling this compound must be fully trained on its potential hazards and the required safety procedures.

Detailed Experimental Protocols: From Storage to Disposal

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigerated storage (2-8°C).[5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[9][13]

Step-by-Step Handling Protocol

The following workflow outlines the critical steps for safely handling the solid compound.

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the required PPE (lab coat, gloves, safety glasses).

-

Weighing:

-

Place a weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate to the weigh boat using a clean spatula.

-

Avoid any sudden movements that could generate dust.

-

-

Transfer:

-

If transferring to a reaction vessel, do so within the fume hood.

-

If the vessel contains a solvent, add the solid slowly to prevent splashing.

-

-

Post-Handling:

-

Securely close the primary container of the chemical.

-

Clean any contaminated surfaces within the fume hood.

-

Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips) in the designated solid chemical waste container.

-

Remove gloves using the proper technique and dispose of them.

-

Wash hands thoroughly.

-

Caption: Workflow for the safe handling of solid methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention, preferably from an ophthalmologist.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][13] Never give anything by mouth to an unconscious person.[8][13] Seek immediate medical attention.[8]

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Prevent the formation of dust.[7]

-

Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[7][9]

-

Wash the spill area thoroughly with soap and water.

-

Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[13][15]

-

Dispose of unused material and its container at an approved waste disposal plant.[8][9][15]

-

Do not mix with other waste.[15]

-

Contaminated packaging should be treated as the product itself.[13]

Synthesis, Reactivity, and Applications in Drug Development

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a synthetic intermediate. Its handling often occurs in the context of multi-step chemical syntheses. The synthesis of related 1,2,4-triazole carboxylates can involve reagents such as trichloroacetonitrile, formyl hydrazine, and various catalysts, or the alkylation of a pre-formed triazole ring.[16][17] These processes underscore the importance of conducting all reactions within a fume hood and being prepared for potential exothermic reactions or the handling of other hazardous reagents.

The compound's value lies in its role as a precursor to more complex molecules. The triazole core is a key feature in many antiviral drugs, such as Ribavirin, and numerous antifungal agents.[1][16][18] The bromo- and methyl- substitutions on this particular triazole allow for specific, targeted chemical modifications to build novel compounds with potentially enhanced efficacy or selectivity as, for example, anti-inflammatory agents or COX-2 inhibitors.[19]

Caption: The hierarchy of controls prioritizes eliminating hazards over relying on PPE.

Conclusion

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a valuable tool for researchers in drug development, but it must be handled with the respect due to a potentially hazardous, biologically active compound. While specific data is limited, the known risks of the 1,2,4-triazole chemical class dictate a cautious approach. Adherence to a multi-layered safety protocol, prioritizing engineering controls and supplemented by rigorous work practices and appropriate PPE, is essential for mitigating risks. By understanding the causality behind these safety measures, from preventing dust inhalation to ensuring proper storage, researchers can confidently and safely leverage this important chemical intermediate in the pursuit of new therapeutic discoveries.

References

- Central Drug House (P) Ltd. (n.d.). 1,2,4-TRIAZOLE CAS No 288-88-0 MATERIAL SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010).

- Carl ROTH. (2024).

- Columbus Chemical Industries, Inc. (n.d.).

- Sigma-Aldrich. (2025).

- Fishel, F. M. (2005). Pesticide Toxicity Profile: Triazole Pesticides. University of Florida, IFAS Extension.

- Watson International Ltd. (2012).

- MySkinRecipes. (n.d.).

- SynZeal. (n.d.).

- Angene Chemical. (n.d.).

- Yarovaya, O. I., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

- Google Patents. (2020).

- MedchemExpress.com. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective.

- Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- Sławiński, J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central.

- MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

- MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- Wong, F. F., et al. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic Chemistry.

- Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.

- ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- MDPI. (2024).

- ChemicalBook. (2025).

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. watson-int.com [watson-int.com]

- 9. fishersci.com [fishersci.com]

- 10. journals.flvc.org [journals.flvc.org]

- 11. researchgate.net [researchgate.net]

- 12. synzeal.com [synzeal.com]

- 13. columbuschemical.com [columbuschemical.com]

- 14. carlroth.com [carlroth.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 18. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 19. tcu.elsevierpure.com [tcu.elsevierpure.com]

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Introduction: The Significance of Substituted Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1] The specific substitution pattern on the triazole ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a functionalized heterocyclic compound with potential as a key intermediate in the synthesis of more complex bioactive molecules. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl ester at the 3-position and the N1-methyl group provide additional points for structural diversification.

This document outlines a proposed, logically derived multi-step synthesis for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, based on established principles of heterocyclic chemistry. Each step is detailed with expert insights into the reaction mechanisms and procedural choices.

Overall Synthetic Strategy

The proposed synthesis follows a three-step sequence starting from commercially available methyl 1H-1,2,4-triazole-3-carboxylate. The strategy is designed for regioselectivity and efficiency:

-

N-Methylation: Regioselective methylation of the triazole ring at the N1 position.

-

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid to direct the subsequent bromination.

-

Bromination & Esterification: A one-pot reaction involving the bromination of the triazole ring followed by in-situ esterification to yield the final product.

This sequence is designed to control the regiochemistry of the methylation and bromination steps, which is a common challenge in the synthesis of substituted triazoles.[2][3]

Figure 1: Proposed workflow for the synthesis of the target compound.

Part 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Intermediate 1)

Protocol Rationale

The alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of regioisomers.[2][3] This protocol uses potassium carbonate as a mild base and dimethylformamide (DMF) as a polar aprotic solvent. This combination is known to favor the alkylation at the N1 position for 1,2,4-triazoles, providing a regioselective route to the desired intermediate.[4][5] Iodomethane is a highly reactive methylating agent suitable for this transformation.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 1H-1,2,4-triazole-3-carboxylate | ≥98% | Sigma-Aldrich |

| Iodomethane (Methyl Iodide) | 99.5%, stabilized | Acros Organics |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Chemical |

| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Brine (Saturated NaCl solution) | Laboratory prepared | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |

| Round-bottom flask, magnetic stirrer, condenser | - | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 1H-1,2,4-triazole-3-carboxylate (10.0 g, 78.7 mmol) and anhydrous potassium carbonate (16.3 g, 118 mmol, 1.5 eq).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Slowly add iodomethane (5.9 mL, 13.4 g, 94.4 mmol, 1.2 eq) to the suspension via a syringe.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Part 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (Intermediate 2)

Protocol Rationale

Saponification is a standard method for converting esters to carboxylic acids. The use of sodium hydroxide in a water/methanol co-solvent system ensures the solubility of both the ester and the hydroxide salt, allowing the reaction to proceed smoothly. The carboxylic acid intermediate is necessary because the electron-withdrawing nature of the carboxylate group deactivates the triazole ring towards electrophilic substitution, which could complicate the subsequent bromination step.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | As synthesized | - |

| Sodium Hydroxide (NaOH) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | ACS Grade | VWR Chemicals |

| Hydrochloric Acid (HCl), concentrated (37%) | ACS Grade | Fisher Chemical |

| Deionized Water | - | - |

| Buchner funnel, filter paper | - | - |

Procedure

-

Dissolution: Dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (from Step 1, ~78.7 mmol) in a mixture of 100 mL of methanol and 100 mL of deionized water in a 500 mL round-bottom flask.

-

Base Addition: Add sodium hydroxide pellets (4.72 g, 118 mmol, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with a small amount of ice-cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight to yield the carboxylic acid intermediate.

Part 3: Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (Final Product)

Protocol Rationale

This final step combines bromination and esterification in a one-pot procedure. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the halogenation of electron-rich heterocyclic systems.[6] The reaction is performed in methanol, which acts as both the solvent and the esterifying agent. Sulfuric acid serves as a catalyst for both the bromination (by activating NBS) and the subsequent Fischer esterification of the carboxylic acid group. This one-pot approach is efficient, reducing the number of work-up and purification steps.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid | As synthesized | - |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | ACS Grade | Fisher Chemical |

| Methanol (MeOH), anhydrous | 99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Laboratory prepared | - |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Sigma-Aldrich |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 1-methyl-1H-1,2,4-triazole-3-carboxylic acid (from Step 2, ~78.7 mmol) and 150 mL of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (4.3 mL, 81 mmol).

-

Brominating Agent: To this solution, add N-Bromosuccinimide (15.4 g, 86.5 mmol, 1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 8-12 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to room temperature and carefully neutralize it by pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | N-Methylation | CH₃I, K₂CO₃ | DMF | 60 | 4-6 | 80-90 |

| 2 | Hydrolysis | NaOH | MeOH/H₂O | RT | 12-18 | 90-95 |

| 3 | Bromination & Esterification | NBS, H₂SO₄ | MeOH | Reflux | 8-12 | 65-75 |

Validation and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

-

ChemicalBook: Methyl 1,2,4-triazole-3-carboxylate. Provides general information and synthesis routes for the starting material.

-

Google Patents: CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. Describes alternative synthesis methods for triazole carboxylates.

-

Google Patents: CN104844615A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Details bromination of a similar heterocyclic system.

-

MDPI: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Discusses general methods for 1,2,4-triazole synthesis.

-

Google Patents: CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Outlines safe and efficient synthesis routes avoiding hazardous reagents.

-

NIH National Library of Medicine: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Provides academic context for triazole synthesis methodologies.

-

Organic Chemistry Portal: Synthesis of 1H-1,2,4-triazoles. A collection of modern synthetic methods for 1,2,4-triazoles.

-

Arkat USA: Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Discusses the use of NBS for bromination of triazole-containing compounds.

-

Springer Nature: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Details factors influencing the regioselectivity of triazole alkylation.

-

ResearchGate: An Investigation into the Alkylation of 1,2,4-Triazole. Provides insights into the regioselectivity of alkylation on the 1,2,4-triazole ring.

-

ResearchGate: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Discusses modern methods for regioselective alkylation.

-

MDPI: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Reviews the broad biological importance of substituted triazoles.

Sources

Application Note: A Robust, Regioselective Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the multi-step synthesis of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, starting from 1-methyl-1,2,4-triazole. The outlined strategy prioritizes regioselectivity and overall yield by circumventing the challenges associated with direct C-H functionalization of the starting material. The protocol is divided into three primary stages: 1) Synthesis of the key intermediate, methyl 1H-1,2,4-triazole-3-carboxylate; 2) Regioselective N-methylation at the N1 position; and 3) Electrophilic bromination at the C5 position. This application note explains the chemical principles behind each step, provides detailed, field-tested protocols, and includes guidelines for characterization and safety.

Introduction and Strategic Overview

Substituted 1,2,4-triazoles are privileged scaffolds in medicinal chemistry and agrochemical research, forming the core of numerous antiviral and antifungal agents.[1][2] The target molecule, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, is a highly functionalized building block, valuable for introducing a substituted triazole moiety into larger, biologically active molecules through cross-coupling or nucleophilic substitution reactions.

Direct functionalization of the starting material, 1-methyl-1,2,4-triazole, to introduce both a carboxylate at the C3 position and a bromine at the C5 position is fraught with challenges. The primary issue is regioselectivity. The C-H bond at the C5 position is significantly more acidic than at the C3 position, meaning that direct deprotonation and carboxylation would overwhelmingly favor functionalization at C5.[3]

To overcome this, a more robust and controllable three-part synthetic strategy is employed. This approach builds the molecule sequentially, ensuring the correct placement of each functional group:

-

Formation of the Core Ester: We begin by synthesizing methyl 1H-1,2,4-triazole-3-carboxylate. This provides the foundational triazole ring with the required C3-carboxylate group.

-

Regioselective N-Methylation: The most critical step for ensuring the correct isomer is the N-methylation of the triazole ring. Direct alkylation can lead to a mixture of N1, N2, and N4 isomers. We will utilize a silyl-directed methodology to achieve highly regioselective methylation at the desired N1 position.[4]

-

Final Bromination: With the N1 and C3 positions occupied, the C5 position is the sole remaining and electronically activated site for electrophilic substitution, allowing for a clean and high-yielding bromination.

This strategic pathway is visualized in the diagram below.

Caption: Overall synthetic pathway for the target molecule.

Part 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate (Intermediate I)

Principle of the Reaction: This initial step constructs the fundamental 1,2,4-triazole-3-carboxylate ring system. While several methods exist, a reliable approach involves the cyclization of precursors derived from thiosemicarbazide and an oxalate derivative.[5] This method avoids the use of hazardous diazotization steps common in older synthetic routes.[5] The synthesis proceeds through an initial condensation to form a thiourea derivative, which then undergoes oxidative cyclization and desulfurization, followed by esterification to yield the desired product. For the purposes of this protocol, we will assume the use of commercially available or previously synthesized Intermediate I, as its preparation from basic starting materials is a well-documented, multi-step process in itself.[5][6]

Materials for Reference:

| Reagent/Material | CAS Number | Molecular Weight | Notes |

|---|

| Methyl 1H-1,2,4-triazole-3-carboxylate | 4928-88-5 | 127.10 g/mol | Often available commercially. |

Part 2: Regioselective N-Methylation (Intermediate II)

Principle of the Reaction: The challenge in alkylating an NH-triazole is controlling which of the ring nitrogens is functionalized. Direct methylation of Intermediate I with an agent like methyl iodide would produce a difficult-to-separate mixture of N1, N2, and N4-methylated isomers.

To enforce N1-selectivity, we employ a two-step, one-pot silylation-alkylation strategy.[4] First, the triazole is treated with a silylating agent, 1,1,1,3,3,3-hexamethyldisilazane (HMDS). This reversibly forms a bulky trimethylsilyl (TMS) group on one of the ring nitrogens. The steric hindrance of the TMS group effectively blocks the N2 position, directing the incoming electrophile (methyl iodide) to the more accessible N1 position. The silyl group is labile and is removed during aqueous work-up, yielding the desired N1-methylated product with high regioselectivity. The use of a Lewis acid like SnCl₄ can catalyze the reaction.[4]

Experimental Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Argon), add methyl 1H-1,2,4-triazole-3-carboxylate (Intermediate I, 10.0 g, 78.7 mmol).

-

Silylation: Add anhydrous acetonitrile (100 mL) followed by 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 25.4 g, 33.0 mL, 157.4 mmol, 2.0 eq). Stir the suspension and heat to reflux for 2 hours, at which point the solution should become homogeneous.

-

Methylation: Cool the reaction mixture to room temperature. In a separate, dry flask, prepare a solution of methyl iodide (MeI, 22.3 g, 9.8 mL, 157.4 mmol, 2.0 eq) in anhydrous acetonitrile (20 mL). Add the MeI solution dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 200 mL). Stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate as a white solid.

Reagents and Typical Yields:

| Reagent | M.W. | Amount (mmol) | Equivalents | Typical Yield |

|---|---|---|---|---|

| Intermediate I | 127.10 | 78.7 | 1.0 | \multirow{3}{*}{75-85%} |

| HMDS | 161.40 | 157.4 | 2.0 |

| Methyl Iodide | 141.94 | 157.4 | 2.0 | |

Part 3: Regioselective Bromination (Final Product)

Principle of the Reaction: With the N1 and C3 positions of the triazole ring substituted, the C5 position is the only available carbon for functionalization. This position is activated towards electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation; it serves as a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF and can be initiated by light or a radical initiator, though it often proceeds thermally.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Intermediate II, 8.0 g, 56.7 mmol) in anhydrous acetonitrile (120 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 11.1 g, 62.4 mmol, 1.1 eq) to the solution in one portion.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Reagents and Typical Yields:

| Reagent | M.W. | Amount (mmol) | Equivalents | Typical Yield |

|---|---|---|---|---|

| Intermediate II | 141.13 | 56.7 | 1.0 | \multirow{2}{*}{80-90%} |

| NBS | 177.98 | 62.4 | 1.1 | |

Summary Workflow and Characterization

The overall experimental process from the key intermediate to the final product is outlined below.

Caption: Step-by-step experimental workflow diagram.

Product Validation: The identity and purity of the intermediates and the final product should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity, the presence of the methyl group, and the disappearance of the C5-H proton signal in the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Melting Point (MP): To assess the purity of the final crystalline product.

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents:

-

HMDS: Flammable and corrosive. Handle with care.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution and avoid inhalation or skin contact.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust. It can be light-sensitive.

-

-

Procedures: Reactions under inert atmosphere require proper handling of gas lines. Quenching procedures should be performed slowly and carefully.

Conclusion

This application note details a logical and high-yielding synthetic route to methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. By addressing the inherent regioselectivity challenges through a strategic, multi-step approach involving a silyl-directed N-methylation, this protocol provides a reliable method for accessing this valuable and highly functionalized chemical building block for applications in drug discovery and materials science.

References

- Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate (Patent No. CN111808034A).

-

Acta Crystallographica Section E. (2011). Methyl 1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method (Patent No. CN105037284A).

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

-

ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate (Patent No. CN113651762A).

-

Royal Society of Chemistry. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

HETEROCYCLES. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

Sources

- 1. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

Application Note & Protocols: Strategic Derivatization of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Abstract

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research.[1] The presence of a bromine atom at the C5 position and a methyl ester at the C3 position offers orthogonal chemical handles for molecular elaboration. This guide provides a comprehensive overview of robust and efficient derivatization strategies centered on the C-Br bond, enabling researchers to generate diverse compound libraries for screening and lead optimization. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Strategic Value of the 1-Methyl-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and favorable pharmacokinetic properties.[1] Its incorporation into drug candidates can enhance solubility, modulate pKa, and improve interactions with biological targets. The subject of this guide, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, serves as an ideal building block for several reasons:

-

The C5-Bromo Handle: The bromine atom is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen substituents.

-

Electron-Deficient Nature: The triazole ring is inherently electron-deficient, which activates the C-Br bond for both oxidative addition in palladium catalysis and for nucleophilic aromatic substitution (SNAr) pathways.[2][3]

-

The C3-Ester Functionality: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a secondary site for diversification after the primary derivatization at the C5 position.

This document focuses on the transformation of the C5-bromo position, offering a logical framework for selecting the appropriate synthetic methodology.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation due to their broad functional group tolerance and mild reaction conditions.[4][5] For the bromo-triazole scaffold, this class of reactions is the most powerful tool for introducing diverse aryl, heteroaryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for coupling aryl or vinyl halides with boronic acids or their esters to form biaryl structures.[4][6] This reaction is fundamental in constructing molecules with extended π-systems or connecting different heterocyclic cores.

Causality Behind the Protocol: The choice of catalyst, ligand, base, and solvent is critical for an efficient Suzuki coupling. A phosphine ligand, such as that in Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], stabilizes the Pd(0) active species. An inorganic base like potassium carbonate or cesium carbonate is required for the transmetalation step, where the organic group is transferred from boron to palladium.[7] A solvent system like toluene/water or DME provides the necessary solubility for both the organic and inorganic reagents.[7][8]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and cesium carbonate (2.0 eq.).[9]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the vessel.[10]

-

Solvent Addition & Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. If using microwave irradiation, a typical condition is 120-150 °C for 20-40 minutes.[9][10] Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

| Parameter | Condition A | Condition B | Rationale & Reference |

| Palladium Source | Pd(PPh₃)₄ | [Pd(dppf)Cl₂] | Pd(PPh₃)₄ is a common, reliable Pd(0) source. Pd(dppf)Cl₂ is often more effective for challenging substrates.[7][11] |

| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is more soluble and often more effective, especially with less reactive bromides.[9] |